N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea
Overview
Description
N-(4-acetylphenyl)-N’-(2,3-dimethylcyclohexyl)thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a thiourea functional group, which is characterized by the presence of a sulfur atom double-bonded to a carbon atom and single-bonded to two nitrogen atoms. The specific structure of N-(4-acetylphenyl)-N’-(2,3-dimethylcyclohexyl)thiourea includes a 4-acetylphenyl group and a 2,3-dimethylcyclohexyl group attached to the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-N’-(2,3-dimethylcyclohexyl)thiourea typically involves the reaction of 4-acetylphenyl isothiocyanate with 2,3-dimethylcyclohexylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
4-acetylphenyl isothiocyanate+2,3-dimethylcyclohexylamine→N-(4-acetylphenyl)-N’-(2,3-dimethylcyclohexyl)thiourea
The reaction mixture is typically heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(4-acetylphenyl)-N’-(2,3-dimethylcyclohexyl)thiourea may involve larger-scale reactions using similar starting materials and conditions. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-N’-(2,3-dimethylcyclohexyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The carbonyl group in the 4-acetylphenyl moiety can be reduced to form the corresponding alcohol.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-N’-(2,3-dimethylcyclohexyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-N’-(2,3-dimethylcyclohexyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiourea group can form hydrogen bonds and coordinate with metal ions, which may contribute to its biological activity.
Comparison with Similar Compounds
N-(4-acetylphenyl)-N’-(2,3-dimethylcyclohexyl)thiourea can be compared with other thiourea derivatives, such as:
- N-phenyl-N’-cyclohexylthiourea
- N-(4-methylphenyl)-N’-cyclohexylthiourea
- N-(4-acetylphenyl)-N’-phenylthiourea
These compounds share similar structural features but differ in the substituents attached to the thiourea moiety. The presence of different substituents can influence their chemical reactivity, biological activity, and physical properties. N-(4-acetylphenyl)-N’-(2,3-dimethylcyclohexyl)thiourea is unique due to the combination of the 4-acetylphenyl and 2,3-dimethylcyclohexyl groups, which may impart specific properties and activities not observed in other thiourea derivatives.
Properties
IUPAC Name |
1-(4-acetylphenyl)-3-(2,3-dimethylcyclohexyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c1-11-5-4-6-16(12(11)2)19-17(21)18-15-9-7-14(8-10-15)13(3)20/h7-12,16H,4-6H2,1-3H3,(H2,18,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTXYUCHBBPYJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=S)NC2=CC=C(C=C2)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24795634 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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